molecular formula C9H19NO3 B13216582 6-(1-Amino-2-methylpropan-2-yl)-1,4-dioxepan-6-ol

6-(1-Amino-2-methylpropan-2-yl)-1,4-dioxepan-6-ol

Cat. No.: B13216582
M. Wt: 189.25 g/mol
InChI Key: PDMKFOQIDBXSGV-UHFFFAOYSA-N
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Description

6-(1-Amino-2-methylpropan-2-yl)-1,4-dioxepan-6-ol is an organic compound with a unique structure that includes both an amino group and a dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Amino-2-methylpropan-2-yl)-1,4-dioxepan-6-ol typically involves the reaction of 1-amino-2-methylpropan-2-ol with a suitable epoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the epoxide and subsequent formation of the dioxepane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Amino-2-methylpropan-2-yl)-1,4-dioxepan-6-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

6-(1-Amino-2-methylpropan-2-yl)-1,4-dioxepan-6-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-(1-Amino-2-methylpropan-2-yl)-1,4-dioxepan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The dioxepane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one
  • 1-Amino-2-methyl-2-propanol
  • 4-(1-Amino-2-methylpropan-2-yl)aniline

Uniqueness

6-(1-Amino-2-methylpropan-2-yl)-1,4-dioxepan-6-ol is unique due to its dioxepane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the dioxepane ring’s stability and reactivity are advantageous.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

6-(1-amino-2-methylpropan-2-yl)-1,4-dioxepan-6-ol

InChI

InChI=1S/C9H19NO3/c1-8(2,5-10)9(11)6-12-3-4-13-7-9/h11H,3-7,10H2,1-2H3

InChI Key

PDMKFOQIDBXSGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1(COCCOC1)O

Origin of Product

United States

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